molecular formula C10H11NO2 B3052615 Benzamide, N-(2-propenyloxy)- CAS No. 42832-36-0

Benzamide, N-(2-propenyloxy)-

Cat. No.: B3052615
CAS No.: 42832-36-0
M. Wt: 177.2 g/mol
InChI Key: DQJYKVARQYEVLU-UHFFFAOYSA-N
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Description

Benzamide, N-(2-propenyloxy)- is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzamide where the amide nitrogen is substituted with a 2-propenyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzamide, N-(2-propenyloxy)- can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly. Another method involves the palladium-catalyzed cyclization of N-(2-allylphenyl)benzamide, which offers a broad substrate scope and excellent yields .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of these reactions .

Mechanism of Action

The mechanism of action of benzamide, N-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as allosteric activators of human glucokinase, enhancing its catalytic activity through hydrogen bonding interactions with specific residues in the enzyme’s allosteric site . This mechanism is crucial for its potential therapeutic applications in managing type-2 diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(2-propenyloxy)- is unique due to its 2-propenyloxy substitution, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives. This uniqueness makes it a valuable compound for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-8-13-11-10(12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJYKVARQYEVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCONC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481788
Record name N-[(Prop-2-en-1-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42832-36-0
Record name N-[(Prop-2-en-1-yl)oxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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